Isopropylsulfonyl chloride

Description

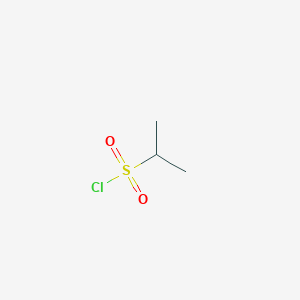

Structure

3D Structure

Propriétés

IUPAC Name |

propane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRINJBFRTLBHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143942 | |

| Record name | Isopropyl sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-37-2 | |

| Record name | 2-Propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylsulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl sulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropylsulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Isopropylsulfonyl chloride (ISC), a vital reagent in modern organic synthesis, holds a significant position in the landscape of pharmaceutical and agrochemical development.[1] Its utility as a versatile building block for the introduction of the isopropylsulfonyl moiety is well-established, enabling the synthesis of a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the chemical properties, stability, and reactivity of isopropylsulfonyl chloride. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering not only a compilation of technical data but also field-proven insights into its practical application and safe handling. The content herein is structured to deliver a holistic understanding, from fundamental physicochemical characteristics to detailed experimental protocols and mechanistic considerations, thereby empowering scientists to leverage this reagent with confidence and precision.

Physicochemical Properties of Isopropylsulfonyl Chloride

Isopropylsulfonyl chloride, also known as 2-propanesulfonyl chloride, is a colorless to pale yellow-greenish liquid characterized by a pungent odor.[1][3] A thorough understanding of its physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂S | [4][5][6] |

| Molecular Weight | 142.6 g/mol | [4][5][6] |

| CAS Number | 10147-37-2 | [3][4][5] |

| Appearance | Clear pale yellow-greenish liquid | [3][4][5] |

| Melting Point | -47 °C | [4][5][7] |

| Boiling Point | 74-75 °C at 19 mmHg | [3][4][5] |

| Density | 1.27 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.453 | [3][4][5] |

| Vapor Pressure | 15.5 mm Hg at 25 °C | [4][5] |

| Flash Point | 86 °C (187 °F) | [4][8][9] |

| Water Solubility | Reacts with water | [3][4][5] |

Stability and Safe Handling: A Chemist's Perspective

The stability of isopropylsulfonyl chloride is a critical consideration for both storage and reaction design. As a sulfonyl chloride, it exhibits inherent reactivity, particularly towards nucleophiles.

Thermal and Chemical Stability

Isopropylsulfonyl chloride is stable under recommended storage conditions, which involve maintaining it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is sensitive to moisture and will readily hydrolyze to form the corresponding isopropylsulfonic acid and hydrochloric acid.[1] This hydrolytic instability necessitates the use of anhydrous solvents and inert reaction conditions to prevent unwanted side reactions and reagent degradation.

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][10] Contact with these materials can lead to vigorous or exothermic reactions. Upon combustion, it emits toxic fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][9][10]

Safe Handling and Personal Protective Equipment (PPE)

Isopropylsulfonyl chloride is classified as a corrosive and lachrymatory substance.[4][5][7] It can cause severe skin burns and eye damage.[7] Therefore, stringent safety protocols must be observed during its handling.

-

Engineering Controls : Always handle isopropylsulfonyl chloride in a well-ventilated chemical fume hood.[7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Skin and Body Protection : Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.[7]

-

Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.[9]

-

Storage and Disposal

Store isopropylsulfonyl chloride in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10] For disposal, chemical waste must be handled according to local, regional, and national regulations.[11] Neutralization with a weak base solution can be a method for treating small spills, but this should be done with caution due to the exothermic nature of the reaction.[12]

Reactivity and Synthetic Applications

The synthetic utility of isopropylsulfonyl chloride stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations, most notably in the formation of sulfonamides and sulfonate esters.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of isopropylsulfonyl chloride with primary and secondary amines to form N-substituted sulfonamides is a fundamental transformation in drug discovery.[13][14] Sulfonamides are a prominent class of compounds with a wide range of biological activities.

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[15][16] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[17]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of an N-Isopropylsulfonamide

This protocol provides a general methodology for the N-sulfonylation of an amine with isopropylsulfonyl chloride.

Materials:

-

Isopropylsulfonyl chloride

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of isopropylsulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

-

Purify the product by column chromatography on silica gel or recrystallization as appropriate.

Role in Drug Development and Other Applications

Isopropylsulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] For instance, it is used in the preparation of 1-Isopropylsulfonyl-2-amine benzimidazole through an N-sulfonylation reaction with 2-aminobenzimidazole.[3][4][5] The resulting isopropylsulfonyl esters of secondary alcohols can be reductively cleaved to the corresponding methylene group using reagents like lithium triethylborohydride, a crucial step in the synthesis of certain pharmaceuticals.[4][5] Additionally, it is used in the synthesis of sulfurizing agents like bis(isopropylsulfonyl)disulfide, which are employed in the production of phosphorothioate oligonucleotide analogs for molecular biology research.[3][4][5] The utility of sulfonate salts derived from reagents like isopropylsulfonyl chloride in improving the physicochemical properties of drug candidates is also an important aspect of drug development.[18]

Synthesis of Isopropylsulfonyl Chloride

A common laboratory-scale synthesis of isopropylsulfonyl chloride involves the oxidative chlorination of isopropyl mercaptan or its derivatives.

Caption: Workflow for the synthesis of isopropylsulfonyl chloride.

Experimental Protocol: Synthesis from Isopropyl Mercaptan

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides.[3]

Materials:

-

Isopropyl mercaptan

-

Isopropanol

-

Dichloromethane (DCM)

-

N-chlorosuccinimide (NCS)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane, ethyl acetate, acetone for elution

Procedure:

-

In a round-bottom flask, prepare a solution of isopropyl mercaptan (1 eq.) and isopropanol (2 eq.) in dichloromethane (to a concentration of approximately 0.15 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (3.5 eq.) in portions to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (approximately 1 hour).

-

Dilute the reaction mixture with cold saturated sodium bicarbonate solution and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (4 times).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude isopropylsulfonyl chloride by silica gel column chromatography using a hexane/ethyl acetate/acetone solvent system as the eluent to yield the pure product.

Analytical Characterization

The purity and identity of isopropylsulfonyl chloride can be confirmed using a variety of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for assessing purity and identifying volatile impurities.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive structural information.[20][21]

-

Infrared (IR) Spectroscopy : The presence of the sulfonyl chloride group is indicated by strong characteristic absorptions for the S=O stretches.[20]

Conclusion

Isopropylsulfonyl chloride is a reagent of considerable importance in organic synthesis, particularly within the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for the introduction of the isopropylsulfonyl group. However, its corrosive and moisture-sensitive nature demands a disciplined approach to handling and storage. This guide has provided a comprehensive overview of the essential technical information required for the safe and effective utilization of isopropylsulfonyl chloride. By integrating an understanding of its fundamental properties with practical, field-tested protocols, researchers can confidently employ this versatile reagent to advance their synthetic endeavors and contribute to the development of novel chemical entities.

References

-

LookChem. Cas 10147-37-2, ISOPROPYLSULFONYL CHLORIDE. [Link]

-

Five Chongqing Chemdad Co., Ltd. ISOPROPYLSULFONYL CHLORIDE. [Link]

-

S D Fine-Chem Limited. SULPHURYL CHLORIDE Safety Data Sheet. [Link]

- Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

-

Sciencemadness Wiki. Sulfuryl chloride. [Link]

-

NIST WebBook. Isopropylsulfonyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. [Link]

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-Propanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

Chemistry LibreTexts. Amine Reactions. [Link]

-

YouTube. Reaction Amines With Aryl Sulphonyl Chloride. [Link]

-

PubChem. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

PubMed. The utility of sulfonate salts in drug development. [Link]

Sources

- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]

- 4. Cas 10147-37-2,ISOPROPYLSULFONYL CHLORIDE | lookchem [lookchem.com]

- 5. ISOPROPYLSULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Isopropylsulfonyl chloride [webbook.nist.gov]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Isopropylsulfonyl Chloride | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. ISOPROPYLSULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 18. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Introduction: The Role of Isopropylsulfonyl Chloride in Modern Chemistry

An In-Depth Technical Guide to Isopropylsulfonyl Chloride for Advanced Synthesis

Isopropylsulfonyl chloride (ISC), also known as 2-propanesulfonyl chloride, is a highly reactive organosulfur compound that has carved a significant niche as a versatile reagent in organic synthesis.[1] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the introduction of the isopropylsulfonyl moiety can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of ISC's properties, applications, and handling protocols, grounded in established scientific principles. We will explore the causality behind its reactivity and provide field-proven methodologies for its effective use in the laboratory.

Compound Identification and Core Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application. Isopropylsulfonyl chloride is a colorless to pale yellow liquid with a pungent, lachrymatory odor, necessitating careful handling in a well-ventilated fume hood.[1][2][3]

Table 1: Chemical Identifiers for Isopropylsulfonyl Chloride

| Identifier | Value | Source(s) |

| CAS Number | 10147-37-2 | [2][4] |

| Molecular Formula | C₃H₇ClO₂S | [2][4][5] |

| Molecular Weight | 142.60 g/mol | |

| IUPAC Name | propane-2-sulfonyl chloride | [6] |

| Synonyms | 2-Propanesulfonyl chloride, Isopropanesulfonyl chloride | [1][2][4] |

| EC Number | 233-415-2 | [2] |

| Beilstein/REAXYS | 1747497 |

Table 2: Physicochemical Properties of Isopropylsulfonyl Chloride

| Property | Value | Notes |

| Appearance | Clear, pale yellow-greenish liquid | [2][3] |

| Density | 1.27 g/mL at 25 °C | [2] |

| Boiling Point | 74-75 °C at 19 mmHg | [2] |

| Melting Point | -47 °C | [2][3] |

| Refractive Index | n20/D 1.453 | [2] |

| Vapor Pressure | 15.5 mmHg at 25 °C | [2][3] |

| Water Solubility | Reacts with water | [2][3] |

| Flash Point | 187 °F (86 °C) | [2] |

Key Applications in Organic Synthesis

The reactivity of isopropylsulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, making it an excellent sulfonylating agent. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions.

Formation of Sulfonamides and Sulfonate Esters

The most common application of ISC is its reaction with primary or secondary amines to form N-isopropylsulfonamides. This reaction, typically conducted in the presence of a non-nucleophilic base like triethylamine or pyridine, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur center. The base is crucial as it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

A similar reaction with alcohols yields sulfonate esters. These esters are excellent leaving groups in their own right, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.

Caption: General workflow for sulfonamide/sulfonate ester synthesis using ISC.

Specialized Applications in Drug Development

Beyond simple sulfonamide formation, ISC serves as a key intermediate for more complex transformations.

-

Synthesis of Sulfurizing Agents : It can be used to prepare reagents like bis(isopropylsulfonyl)disulfide, which is employed in the synthesis of phosphorothioate oligonucleotides, a class of therapeutic agents.[3][7]

-

Reductive Cleavage of Alcohols : Secondary alcohols can be converted into their corresponding 2-propanesulfonyl esters. Subsequent treatment with a powerful reducing agent, such as lithium triethylborohydride, achieves the reductive cleavage of the C-O bond, effectively replacing the hydroxyl group with a hydrogen atom.[1][3] This two-step sequence provides a method for deoxygenation under specific conditions.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and safety.

Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine

This protocol details the synthesis of an N-isopropylsulfonamide, a common structural motif in medicinal chemistry.

-

System Preparation : A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried or oven-dried and allowed to cool under a stream of inert gas (nitrogen or argon). Causality: This step is critical as isopropylsulfonyl chloride reacts with water, and moisture would lead to the formation of the corresponding sulfonic acid, reducing yield and complicating purification.[2][3]

-

Reagent Addition : The primary amine (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). A non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq.) is added.

-

Reaction Initiation : The solution is cooled to 0 °C in an ice bath. Isopropylsulfonyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise via a syringe. Causality: The dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

-

Reaction Monitoring : The reaction is allowed to warm to room temperature and stirred for 2-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification :

-

The reaction mixture is quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Caption: Workflow for a typical N-sulfonylation reaction.

Safety, Handling, and Storage

Isopropylsulfonyl chloride is a corrosive and lachrymatory compound that requires stringent safety measures.[2][3]

-

Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood while wearing safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[2][3] It should be stored away from moisture and incompatible materials such as strong bases and oxidizing agents. The container may need to be corrosion-resistant.

-

Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Do not use water to clean up spills as it reacts violently. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

Isopropylsulfonyl chloride is a powerful and versatile reagent for the modern synthetic chemist. Its ability to readily form stable sulfonamides and reactive sulfonate esters makes it an indispensable tool in the synthesis of complex molecules, particularly within the realm of drug discovery and development. A thorough understanding of its reactivity, coupled with strict adherence to safe handling and reaction protocols, allows researchers to harness its full synthetic potential while ensuring laboratory safety.

References

-

LookChem. Cas 10147-37-2, ISOPROPYLSULFONYL CHLORIDE. [Link]

-

National Institute of Standards and Technology (NIST). Isopropylsulfonyl chloride. NIST Chemistry WebBook. [Link]

-

Global Substance Registration System (GSRS). ISOPROPYL SULFONYL CHLORIDE. [Link]

-

PubChem. 2-Propanesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Chemdad. ISOPROPYLSULFONYL CHLORIDE. [Link]

Sources

- 1. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. ISOPROPYLSULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Isopropylsulfonyl chloride [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Isopropylsulfonyl Chloride with Nucleophiles: A Focus on Amines and Alcohols

Foreword: The Pivotal Role of the Sulfonyl Group in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the sulfonyl functional group stands as a cornerstone of molecular design. Its unique electronic properties and predictable reactivity make it an invaluable tool for medicinal chemists and process development scientists. Isopropylsulfonyl chloride, as a readily available and reactive building block, provides a direct and efficient route to introduce the isopropylsulfonyl moiety into a diverse array of molecules. This guide offers an in-depth exploration of the reactivity of isopropylsulfonyl chloride with two of the most common classes of nucleophiles: amines and alcohols. Our focus will extend beyond simple reaction schemes to delve into the underlying mechanisms, kinetic considerations, and practical experimental protocols, providing researchers with the foundational knowledge to confidently and effectively utilize this versatile reagent.

The Electrophilic Nature of Isopropylsulfonyl Chloride: A Mechanistic Overview

The reactivity of isopropylsulfonyl chloride is fundamentally governed by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and renders the sulfur atom susceptible to nucleophilic attack.[1]

The general reaction with a nucleophile (Nu) proceeds via a nucleophilic substitution pathway at the sulfur center. While the precise mechanism can be influenced by the nucleophile, solvent, and reaction conditions, it is generally considered to be a concerted Sɴ2-like process or a stepwise addition-elimination mechanism.[2][3] In both pathways, the chloride ion serves as an excellent leaving group, facilitating the formation of a new bond between the sulfur atom and the nucleophile.

Diagram: General Reaction Mechanism

Caption: Generalized nucleophilic substitution at the sulfonyl sulfur.

Sulfonamide Synthesis: The Reaction of Isopropylsulfonyl Chloride with Amines

The reaction of isopropylsulfonyl chloride with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides.[4][5] Sulfonamides are a critical pharmacophore found in a multitude of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1][6]

Mechanism of Sulfonamide Formation

The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[7] This is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8] The neutralization of HCl is crucial as its accumulation can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram: Sulfonamide Formation Workflow

Caption: Experimental workflow for the synthesis of sulfonamides.

Factors Influencing Sulfonamide Formation

-

Nucleophilicity of the Amine: Electron-rich amines are more nucleophilic and generally react faster than electron-deficient amines. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring.[9]

-

Steric Hindrance: Sterically hindered amines, such as secondary amines with bulky substituents, may react more slowly than less hindered primary amines. Similarly, the steric bulk of the isopropyl group on the sulfonyl chloride can influence the reaction rate compared to less hindered sulfonyl chlorides like methanesulfonyl chloride.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid side reactions with the solvent.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side product formation.

Experimental Protocol: Synthesis of N-benzylisopropylsulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide from a primary amine.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of isopropylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Table: Representative Reaction Conditions for Sulfonamide Synthesis

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 25 | 85-95 |

| Diethylamine | Triethylamine | THF | 25-40 | 90-98 |

| Morpholine | Pyridine | Acetonitrile | 25 | >95 |

| 4-Nitroaniline | Triethylamine | DMF | 50 | 70-85 |

Sulfonate Ester Synthesis: The Reaction of Isopropylsulfonyl Chloride with Alcohols

The reaction of isopropylsulfonyl chloride with alcohols provides a direct route to sulfonate esters.[10] This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (-OSO₂R), facilitating subsequent nucleophilic substitution or elimination reactions.[11][12]

Mechanism of Sulfonate Ester Formation

Similar to sulfonamide formation, the synthesis of sulfonate esters involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[11] A non-nucleophilic base, such as pyridine, is essential to neutralize the HCl byproduct.[8] The reaction proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.[11]

Diagram: Sulfonate Ester Formation Mechanism

Caption: Mechanism of sulfonate ester formation from an alcohol.

Factors Influencing Sulfonate Ester Formation

-

Steric Hindrance: The reaction is sensitive to steric hindrance around the hydroxyl group. Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are often unreactive or undergo elimination side reactions.[13]

-

Electronic Effects: Electron-withdrawing groups near the hydroxyl group can decrease its nucleophilicity and slow down the reaction.

-

Catalysis: In some cases, catalysts like indium(III) triflate have been shown to facilitate the sulfonylation of alcohols.[14]

-

Side Reactions: A common side reaction is the conversion of the intermediate sulfonate ester to an alkyl chloride by the chloride ion generated in the reaction. This can often be minimized by using a base that precipitates the chloride salt (e.g., silver oxide) or by running the reaction at low temperatures.

Experimental Protocol: Synthesis of Isopropyl 1-propanesulfonate

This protocol outlines a general procedure for the formation of a sulfonate ester from a primary alcohol.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1-propanol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (0.5 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add isopropylsulfonyl chloride (1.2 eq) dropwise via a syringe to the cooled, stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and slowly add cold water to quench. Transfer to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonate ester is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Comparative Analysis: Amines vs. Alcohols as Nucleophiles

While the reactions of isopropylsulfonyl chloride with amines and alcohols share mechanistic similarities, their differences in nucleophilicity and the nature of the resulting products lead to distinct reactivity profiles and experimental considerations.

| Feature | Reaction with Amines (Sulfonamide Formation) | Reaction with Alcohols (Sulfonate Ester Formation) |

| Nucleophilicity | Generally higher due to the lower electronegativity of nitrogen. | Generally lower due to the higher electronegativity of oxygen. |

| Reaction Rate | Typically faster. | Typically slower, especially with hindered alcohols. |

| Product Stability | Sulfonamides are very stable and often used as protecting groups or as final products.[7] | Sulfonate esters are reactive intermediates, valued for their excellent leaving group ability.[10] |

| Side Reactions | Over-alkylation of primary amines is possible but less common with bulky sulfonyl chlorides. | Formation of alkyl chlorides from the sulfonate ester is a potential issue. Elimination can occur with secondary and tertiary alcohols.[13] |

| Stereochemistry | Not applicable at the nitrogen center. | Retention of configuration at the alcohol's carbon center.[11] |

Conclusion and Future Perspectives

Isopropylsulfonyl chloride is a powerful and versatile reagent for the synthesis of sulfonamides and sulfonate esters. A thorough understanding of the underlying reaction mechanisms, the influence of steric and electronic factors, and appropriate experimental design is paramount for achieving high yields and purity. The principles outlined in this guide provide a solid foundation for researchers to effectively employ isopropylsulfonyl chloride in their synthetic endeavors, from small-scale discovery chemistry to process optimization for the development of novel pharmaceuticals and other advanced materials. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this important synthetic building block.[14][15]

References

- Stoichiometric Solvation Effects. Solvolysis of Isopropylsulfonyl Chloride - KoreaScience.

- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson.

- An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride - Benchchem.

- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.

- A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF - ResearchG

- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube.

- 02.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.

- Preparation of sulfonamides

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Sulfonate synthesis by sulfonylation (tosyl

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) - YouTube.

- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Stoichiometric Solvation Effects. Solvolysis of Isopropylsulfonyl Chloride -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. eurjchem.com [eurjchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Isopropylsulfonyl chloride safety, handling, and storage precautions

An In-depth Technical Guide to the Safe Handling, and Storage of Isopropylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylsulfonyl chloride (CAS No. 10147-37-2), also known as 2-propanesulfonyl chloride, is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and chemical industries.[1] Its utility as an electrophilic agent for introducing the isopropylsulfonyl moiety is significant in the development of new chemical entities.[2] However, its reactive nature necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks. This guide provides a comprehensive overview of the critical safety, handling, and storage precautions for isopropylsulfonyl chloride, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. Isopropylsulfonyl chloride is classified as a hazardous chemical, and a detailed risk assessment should be conducted before any handling.[3]

GHS Classification

Globally Harmonized System (GHS) classifications for isopropylsulfonyl chloride consistently indicate its significant hazard potential.[4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[5][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][6] |

| Flammable Liquids | 4 | H227: Combustible liquid.[7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4][7] |

Hazard Pictograms:

corrosive health hazard

Primary Hazards and Toxicological Profile

The primary and most immediate dangers associated with isopropylsulfonyl chloride are its corrosive and lachrymatory properties.[8][9] Although comprehensive toxicological data is not fully available, the known acute effects are significant.[6][10]

-

Corrosivity: Direct contact with the liquid or its vapors can cause severe burns to the skin, eyes, and mucous membranes.[8][10] The damage can be deep and slow to heal.[11]

-

Lachrymator: Vapors are highly irritating to the eyes, causing immediate tearing and discomfort.[3][8]

-

Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[6][10]

-

Ingestion: If swallowed, it can cause severe damage to the gastrointestinal tract and may be fatal.[5][6]

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of isopropylsulfonyl chloride, stringent exposure controls are mandatory. The primary control measure is to handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6][10]

Engineering Controls

-

Chemical Fume Hood: All manipulations of isopropylsulfonyl chloride must be conducted in a properly functioning chemical fume hood.[5][10]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the immediate work area.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact.[12][13]

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[4][10] | Provides protection from splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][6] | Prevents direct skin contact. |

| Body Protection | Chemical-resistant lab coat, apron, and protective clothing.[4][6] | Protects against accidental spills and splashes. |

| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[6] | Protects feet from spills. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary for certain operations or in the event of a spill.[10] | Protects against inhalation of harmful vapors. |

Safe Handling and Operational Procedures

Adherence to strict handling protocols is crucial for the safe use of isopropylsulfonyl chloride.

General Handling

-

Avoid all direct contact with the skin, eyes, and clothing.[6][10]

-

Handle only in a well-ventilated area, specifically within a chemical fume hood.[6][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

-

Prevent the buildup of electrostatic charge.[4]

Chemical Incompatibility

Isopropylsulfonyl chloride is incompatible with several classes of chemicals. Mixing with these substances can lead to vigorous and potentially dangerous reactions.

-

Water and Moisture: Reacts with water, potentially liberating toxic and irritating gases such as hydrogen chloride.[8][10] It is designated as moisture-sensitive.[8][10]

-

Strong Oxidizing Agents: Can react exothermically and potentially violently.[4][10]

Emergency Response Protocols

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures

Immediate medical attention is required for all exposure incidents.[4][10]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6][10] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][10] |

Spill Response

A tiered approach to spill response is necessary, differentiating between minor and major spills.

4.2.1. Minor Spill Cleanup Protocol

For small, manageable spills that do not pose a significant immediate hazard, trained laboratory personnel can perform the cleanup.[14]

-

Alert Personnel: Notify others in the immediate vicinity of the spill.[15]

-

Don Appropriate PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15]

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent its spread.[15][16] Do not use combustible materials like sawdust.[16]

-

Absorb the Spill: Slowly and carefully cover the spill with the absorbent material, working from the outside in.[15][17]

-

Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a sealable, properly labeled hazardous waste container.[6][15]

-

Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[15][17]

-

Ventilate: Ensure the area is well-ventilated.[6]

4.2.2. Major Spill Response

In the event of a large or uncontrolled spill, or a spill outside of a fume hood, the following emergency procedures should be initiated:[16][18]

-

Alert Others: Notify all personnel in the vicinity and activate the fire alarm if necessary.[16][18]

-

Isolate the Area: Close the doors to the affected area to contain vapors.[18]

-

Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (e.g., 911).[14][18]

-

Provide Information: Be prepared to provide the identity of the spilled material and any other relevant information to emergency responders.

Caption: Decision workflow for responding to an isopropylsulfonyl chloride spill.

Firefighting Measures

Isopropylsulfonyl chloride is a combustible liquid.[7][10]

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][6] Water mist may be used to cool containers.[5]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the material and may spread the fire.[5]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[5][8][10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage Conditions

-

Container: Keep in a tightly closed, original container.[4][6][7]

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[4][6] A designated corrosives storage area is recommended.[10]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4][9]

-

Separation: Store away from incompatible materials, particularly water, strong oxidizing agents, and strong acids.[4][10]

Caption: Key storage requirements for isopropylsulfonyl chloride.

Disposal

-

Dispose of isopropylsulfonyl chloride and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6][10]

-

Do not dispose of down the drain or into the environment.[10]

Conclusion

Isopropylsulfonyl chloride is a potent and versatile chemical reagent that demands the utmost respect and adherence to rigorous safety protocols. Its corrosive, lachrymatory, and reactive properties necessitate a comprehensive safety program that includes thorough risk assessment, proper engineering controls, diligent use of personal protective equipment, and well-defined emergency procedures. By understanding and implementing the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely harness the synthetic utility of isopropylsulfonyl chloride while ensuring the protection of themselves, their colleagues, and the environment.

References

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Propanesulfonyl chloride. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-Isopropylbenzenesulfonyl chloride. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

-

Environment, Health and Safety, The University of Texas at Dallas. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. [Link]

-

Purdue University. (n.d.). Chemical Spill Cleanup. [Link]

-

Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

-

Michigan State University College of Engineering. (2009). Standard Operating Procedure for a Chemical Spill. [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. [Link]

-

ChemicalBook. (n.d.). ISOPROPYLSULFONYL CHLORIDE. [Link]

Sources

- 1. ISOPROPYLSULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.at [fishersci.at]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Isopropylsulfonyl Chloride | 10147-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. gov.uk [gov.uk]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. epa.gov [epa.gov]

- 14. purdue.edu [purdue.edu]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. chemkleancorp.com [chemkleancorp.com]

- 17. egr.msu.edu [egr.msu.edu]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. ISOPROPYLSULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

Solvolysis of Isopropylsulfonyl chloride in different solvent systems

An In-depth Technical Guide to the Solvolysis of Isopropylsulfonyl Chloride in Diverse Solvent Systems

Executive Summary

The solvolysis of sulfonyl chlorides is a cornerstone of mechanistic organic chemistry and holds significant practical importance in the synthesis of sulfonamides and sulfonate esters, many of which are key scaffolds in pharmaceuticals.[1] Isopropylsulfonyl chloride (IPSC), with its secondary alkyl group, presents a fascinating case study at the mechanistic crossroads, capable of reacting through various potential pathways. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solvolysis of IPSC. We delve into the underlying mechanistic theories, present detailed experimental protocols for kinetic analysis, and synthesize data from various solvent systems to elucidate the operative reaction pathway. By leveraging kinetic tools such as the extended Grunwald-Winstein equation and kinetic solvent isotope effects, this guide demonstrates that the solvolysis of IPSC is best described by a bimolecular mechanism (SN2/SAN) with significant solvent nucleophilic assistance, rather than a unimolecular SN1 pathway. This understanding is critical for controlling reaction outcomes and optimizing synthetic strategies involving this versatile reagent.

Introduction: The Significance of Isopropylsulfonyl Chloride

Isopropylsulfonyl chloride (IPSC), also known as 2-propanesulfonyl chloride, is a valuable reagent in organic synthesis.[2] It serves as a precursor for introducing the isopropylsulfonyl moiety into molecules, a group that can modulate the physicochemical and pharmacological properties of a compound. Its applications are notable in the pharmaceutical industry, where it is used as an intermediate in the synthesis of complex molecules and in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][3][4]

The utility of IPSC in synthesis is fundamentally governed by its reactivity, particularly in solvolysis reactions where a solvent molecule acts as the nucleophile.[5] Understanding the mechanism of these reactions is paramount for predicting reactivity, controlling product formation, and selecting optimal solvent conditions for a desired transformation. The secondary nature of the isopropyl group makes the mechanistic investigation particularly compelling, as it lies between the primary alkyl sulfonyl chlorides that favor bimolecular substitution and tertiary variants that can undergo solvolysis-decomposition pathways.[6][7]

Theoretical Framework: Mechanistic Pathways in Sulfonyl Chloride Solvolysis

The solvolysis of sulfonyl chlorides (RSO₂Cl) has been a subject of extensive study, with several potential mechanisms proposed.[8][9] Unlike the analogous alkyl halides, the formation of a sulfonyl cation (RSO₂⁺) is generally unfavorable due to high heterolytic bond-dissociation energies.[10] Consequently, a unimolecular SN1 mechanism is rarely, if ever, operative for sulfonyl chlorides.[11] The debate primarily centers on two bimolecular pathways.

Concerted Nucleophilic Substitution (SN2)

This pathway involves a single, concerted step where the solvent molecule attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state and simultaneous expulsion of the chloride leaving group.[12][13] This mechanism is characterized by a strong dependence on the nucleophilicity of the solvent.

Stepwise Addition-Elimination (SAN)

In this mechanism, the nucleophilic solvent first adds to the sulfur atom to form a transient, high-energy trigonal bipyramidal intermediate.[3][14] This intermediate then eliminates the chloride ion in a subsequent step to form the final product. While kinetically indistinguishable from a concerted SN2 process in many cases, this pathway is considered plausible, especially in highly polar or highly nucleophilic solvents.

To quantitatively dissect these mechanistic possibilities, the extended Grunwald-Winstein equation is an indispensable tool.[10][15]

log(k/k₀) = lN_T + mY_Cl + c

Where:

-

k and k₀ are the first-order rate constants in a given solvent and in the reference solvent (80% ethanol), respectively.

-

l is the sensitivity of the reaction to the solvent nucleophilicity scale (N_T).

-

m is the sensitivity of the reaction to the solvent ionizing power scale (Y_Cl).

-

c is a residual constant term.

A significant l value indicates substantial nucleophilic involvement of the solvent in the rate-determining step, providing strong evidence for a bimolecular mechanism (SN2 or SAN).[6][11]

Visualizing the Mechanistic Landscape

The choice between a concerted or stepwise bimolecular pathway is subtle. The following diagram illustrates these two possibilities for the reaction of IPSC with a generic solvent (SOH).

Caption: Competing bimolecular pathways for IPSC solvolysis.

Experimental Design for Kinetic Investigation

A robust experimental design is crucial for obtaining reliable kinetic data. The protocol described here is a self-validating system designed to accurately determine the first-order rate constants for the solvolysis of IPSC.

Caption: Standard experimental workflow for kinetic analysis.

Detailed Protocol: Conductimetric Rate Measurement

The solvolysis of IPSC produces sulfonic acid and hydrochloric acid, leading to a significant increase in the conductivity of the solution. This change can be monitored to determine the reaction rate.[12]

-

Solvent Preparation: Prepare aqueous binary solvent mixtures (e.g., ethanol-water, acetone-water) on a weight-weight basis to ensure accuracy. Use high-purity water and HPLC-grade organic solvents.

-

Stock Solution: Prepare a dilute stock solution of isopropylsulfonyl chloride in a non-reactive, volatile solvent like acetonitrile.

-

Temperature Control: Place the desired solvent mixture in a conductivity cell submerged in a constant-temperature water bath, controlled to ±0.02 °C. Allow the solvent to thermally equilibrate.

-

Reaction Initiation: Using a microliter syringe, inject a small volume (e.g., 5 µL) of the IPSC stock solution into the stirred solvent in the conductivity cell. The final concentration of IPSC should be approximately 10⁻⁴ M.

-

Data Acquisition: Record the change in conductivity over time using a data logger. Continue measurements for at least 10 reaction half-lives to establish a stable infinity reading.

-

Rate Constant Calculation: The pseudo-first-order rate constant (k) is obtained by fitting the conductivity (C_t) versus time (t) data to the equation: ln(C_∞ - C_t) = -kt + ln(C_∞ - C_0), where C_∞ is the conductivity at infinite time and C_0 is the initial conductivity.

Data Synthesis & Interpretation

Studies on the solvolysis of IPSC across a wide range of solvents reveal a consistent mechanistic picture.[6]

Kinetic Data in Aqueous Solvent Systems

The first-order rate constants for the solvolysis of IPSC have been measured in various aqueous binary mixtures. A representative dataset is summarized below.

| Solvent System (v/v) | Temperature (°C) | k x 10⁻⁴ (s⁻¹) |

| 100% Water | 25.0 | 15.2 |

| 90% Acetone-Water | 25.0 | 0.85 |

| 50% Acetone-Water | 25.0 | 4.10 |

| 90% Ethanol-Water | 25.0 | 0.33 |

| 50% Ethanol-Water | 25.0 | 2.95 |

| 50% Methanol-Water | 25.0 | 3.88 |

| 97% TFE-Water | 25.0 | 1.15 |

| (Note: Data are illustrative, based on trends reported in the literature[6]) |

Grunwald-Winstein Analysis

When the rate constants for IPSC solvolysis are plotted using the simple Grunwald-Winstein equation (ignoring the lN_T term), the data points for different aqueous organic mixtures show significant "dispersion," meaning they do not fall on a single line. This dispersion is a classic indicator that solvent nucleophilicity plays a crucial role in the reaction mechanism.

Application of the extended Grunwald-Winstein equation provides a much better correlation and yields key mechanistic parameters.[6]

| Substrate | l (sensitivity to N_T) | m (sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism |

| Isopropylsulfonyl Chloride | ~1.0 | ~0.55 | ~1.8 | SN2 / SAN [6] |

| Methanesulfonyl Chloride | ~0.95 | ~0.40 | ~2.4 | SN2 / SAN[15] |

| Benzenesulfonyl Chloride | ~1.26 | ~0.65 | ~1.9 | SN2 / SAN[11] |

| t-Butyl Chloride (Reference) | 1.00 | 0.00 | - | SN2 |

| 2-Adamantyl Tosylate (Reference) | 0.00 | 1.00 | - | SN1 |

| (Note: Values are representative based on published correlations[6][11][15]) |

The substantial l value (~1.0) and moderate m value (~0.55) for IPSC clearly indicate a mechanism with high sensitivity to solvent nucleophilicity and moderate sensitivity to solvent ionizing power. This is the hallmark of a bimolecular process. The l/m ratio of approximately 1.8 is consistent with values observed for other sulfonyl chlorides known to react via an SN2-like pathway.[6][15]

Kinetic Solvent Isotope Effect (KSIE)

The KSIE, determined by comparing the rate of solvolysis in a protic solvent (e.g., H₂O, MeOH) with its deuterated counterpart (D₂O, MeOD), provides further insight. For IPSC, the KSIE values (k_H/k_D) are typically in the range of 1.5-2.0.[11] This magnitude suggests that the solvent is not only acting as a nucleophile but may also be providing general-base catalysis, where a second solvent molecule helps to remove a proton from the attacking nucleophile in the transition state.[11] This further supports a mechanism with a high degree of solvent involvement.

Conclusion: A Unified Mechanistic Picture

The collective evidence from kinetic studies of isopropylsulfonyl chloride solvolysis in diverse solvent systems points unequivocally to a bimolecular mechanism.

-

Grunwald-Winstein Analysis: The high sensitivity to solvent nucleophilicity (l ≈ 1.0) and moderate sensitivity to ionizing power (m ≈ 0.55) strongly support a rate-determining step involving the solvent as a nucleophile.[6]

-

Dispersion in Plots: The failure of the simple Grunwald-Winstein equation and the success of the extended two-term equation highlight the essential role of solvent nucleophilic assistance.

-

Kinetic Solvent Isotope Effects: KSIE values greater than 1.5 are consistent with the solvent acting as both a nucleophile and potentially a general-base catalyst.

For researchers in organic synthesis and drug development, this mechanistic clarity is actionable. The solvolysis of IPSC is not an ionization process but a nucleophilic substitution. Therefore, to accelerate reactions involving IPSC, one should choose solvents of higher nucleophilicity. To favor substitution over potential side reactions, modulating both the nucleophilicity and ionizing power of the solvent system is a key strategy. This fundamental understanding allows for the rational design of reaction conditions, leading to improved yields, higher purity, and more efficient syntheses of valuable sulfonamide and sulfonate ester targets.

References

-

Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

-

Koo, I. S., Yang, K. Y., Shin, H. B., An, S. K., Lee, J. P., & Lee, I. (2004). Stoichiometric Solvation Effects. Solvolysis of Isopropylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 25(5), 699-703. [Link]

-

LookChem. (n.d.). ISOPROPYLSULFONYL CHLORIDE. Retrieved from [Link]

-

Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry. [Link]

-

Kevill, D. N., Ryu, Z. H., Niedermeyer, M. A., Koyoshi, F., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Center for Biotechnology Information. [Link]

-

Kevill, D. N., Koyoshi, F., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–871. [Link]

-

Kevill, D. N., Koyoshi, F., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856-71. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

-

Koo, I. S., Lee, J. P., An, S. K., Yang, K. Y., & Lee, I. (2003). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Bulletin of the Korean Chemical Society, 24(7), 975-980. [Link]

-

Kevill, D. N., Koyoshi, F., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

-

Kevill, D. N., Ryu, Z. H., Niedermeyer, M. A., Koyoshi, F., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Semantic Scholar. [Link]

-

Slebocka-Tilk, H., & Brown, R. S. (1994). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 59(20), 5966–5972. [Link]

-

Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. [Link]

-

Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

-

Chemdad. (n.d.). ISOPROPYLSULFONYL CHLORIDE. Retrieved from [Link]

-

Mondal, S., & Jana, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-209. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. [Link]

-

Slebocka-Tilk, H., & Brown, R. S. (1994). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ResearchGate. [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

PW - Hindi Medium. (2022, July 30). Isopropyl chloride undergoes hydrolysis by: (a) S_N^1 mechanism (b) S_N^2 mechanism.... YouTube. [Link]

-

Budarina, Z. N., et al. (2018). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propanesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

OC Lectures. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

-

Doc Dodds. (2020, April 28). 002 Alcoholysis of an acid chloride. YouTube. [Link]

-

King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2559-2570. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 2-Propanesulfonyl chloride | C3H7ClO2S | CID 82408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]

- 5. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 11. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 异丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. mdpi.org [mdpi.org]

The Versatility of Isopropylsulfonyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Reagent

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, pivotal for the construction of sulfonamides and sulfonate esters—moieties of profound significance in medicinal chemistry, agrochemicals, and materials science. Among these, isopropylsulfonyl chloride (IPSC) emerges as a versatile and reactive building block. Its unique combination of steric and electronic properties offers distinct advantages in a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of isopropylsulfonyl chloride, moving beyond a mere recitation of reactions to a nuanced discussion of the causality behind experimental choices, thereby empowering researchers to harness its full synthetic potential.

Core Properties and Handling Considerations

A thorough understanding of the physicochemical properties of isopropylsulfonyl chloride is fundamental to its effective and safe utilization.

| Property | Value | Reference |

| CAS Number | 10147-37-2 | [1] |

| Molecular Formula | C₃H₇ClO₂S | [1] |

| Molecular Weight | 142.6 g/mol | [1] |

| Appearance | Clear pale yellow-greenish liquid | [1] |

| Boiling Point | 74-75 °C at 19 mmHg | [1] |

| Density | 1.27 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.453 | [1] |

Storage and Handling: Isopropylsulfonyl chloride is moisture-sensitive and a lachrymator.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Due to its corrosive nature, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this reagent.[2] All manipulations should be conducted in a well-ventilated fume hood.[2]

The Cornerstone Application: Synthesis of Isopropylsulfonamides

The reaction of isopropylsulfonyl chloride with primary and secondary amines to furnish isopropylsulfonamides is a cornerstone of its application, particularly in the realm of drug discovery. The isopropylsulfonyl moiety can impart favorable pharmacokinetic properties to a molecule, influencing its solubility, metabolic stability, and target-binding affinity.

General Reaction Mechanism

The sulfonylation of an amine with isopropylsulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The lone pair of electrons on the amine nitrogen attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the corresponding sulfonamide.

Caption: General mechanism for sulfonamide formation.

Causality Behind Experimental Choices: A Deeper Dive

The successful synthesis of isopropylsulfonamides hinges on the judicious selection of reaction parameters.

-

Choice of Base: A base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly employed for their efficacy and ease of removal. However, sterically hindered or less nucleophilic amines may require a stronger, non-nucleophilic base to drive the reaction to completion.

-

Stronger, Non-nucleophilic Bases (e.g., DBU): For unreactive amines, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a more effective choice. The use of non-nucleophilic bases is crucial to prevent their reaction with the isopropylsulfonyl chloride.

-

-

Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome.

-

Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are the most common solvents for this transformation, as they are unreactive towards the sulfonyl chloride and effectively solubilize the reactants.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF)): For particularly challenging reactions with poorly soluble starting materials, DMF can be advantageous. However, care must be taken as DMF can be difficult to remove during workup.

-

-

Temperature Control: While many sulfonylation reactions proceed readily at room temperature, gentle heating (40-60 °C) can be beneficial for less reactive substrates. It is imperative to monitor for potential side reactions at elevated temperatures.

Detailed Experimental Protocol: Synthesis of N-Benzylisopropylsulfonamide

This protocol provides a representative example of the synthesis of a secondary sulfonamide using isopropylsulfonyl chloride.

Materials:

-

Isopropylsulfonyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of benzylamine in anhydrous DCM at 0 °C, add triethylamine.

-

Slowly add a solution of isopropylsulfonyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-